3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one
CAS No.: 871307-94-7
Cat. No.: VC7608128
Molecular Formula: C18H17NO4
Molecular Weight: 311.337
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 871307-94-7 |
|---|---|
| Molecular Formula | C18H17NO4 |
| Molecular Weight | 311.337 |
| IUPAC Name | 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one |
| Standard InChI | InChI=1S/C18H17NO4/c1-11-5-3-8-14-16(11)19-17(21)18(14,22)10-15(20)12-6-4-7-13(9-12)23-2/h3-9,22H,10H2,1-2H3,(H,19,21) |
| Standard InChI Key | IBGOJVQNCOZDPI-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC(=CC=C3)OC)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one (C₁₈H₁₇NO₄) features a bicyclic indolin-2-one scaffold modified at the 3-position with a hydroxy group and a 2-(3-methoxyphenyl)-2-oxoethyl side chain. The 7-methyl substitution introduces steric and electronic effects that influence molecular conformation and reactivity. The IUPAC name—3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one—precisely describes its substituent arrangement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇NO₄ |
| Molecular Weight | 311.337 g/mol |
| IUPAC Name | 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one |
| SMILES | CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC(=CC=C3)OC)O |
| InChIKey | IBGOJVQNCOZDPI-UHFFFAOYSA-N |
| PubChem CID | 3163690 |
The compound’s solubility remains uncharacterized in publicly available data, though analogous 3-hydroxyoxindoles exhibit limited aqueous solubility due to hydrophobic aromatic and ketone groups .
Stereochemical Considerations
Synthetic Methodologies
Microwave-Assisted Catalyst-Free Synthesis
A pivotal advancement in synthesizing 3-hydroxyoxindoles involves microwave irradiation of isatin derivatives with ketones. Meshram et al. demonstrated that 3-hydroxy-3-(2-aryl-2-oxoethyl)indolin-2-ones form via aldol condensation under solvent-free conditions . For the target compound, reacting 7-methylisatin with 3-methoxyacetophenone under microwave irradiation (100–150°C, 10–15 min) likely yields the product, though exact reaction parameters remain unspecified in accessible literature.
Table 2: Representative Reaction Conditions for Analogous Compounds
| Substrate | Conditions | Yield (%) |
|---|---|---|
| Isatin + Acetophenone | 150°C, 12 min, solvent-free | 85 |
| 5-Nitroisatin + 4-Nitroacetophenone | 140°C, 15 min | 78 |
This method eliminates traditional catalysts like piperidine, reducing purification complexity and environmental impact .
Mechanistic Insights
The reaction proceeds through a base-mediated aldol condensation:
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Enolate Formation: The ketone’s α-hydrogen is abstracted, generating a nucleophilic enolate.
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Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of isatin.
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Dehydration: A β-hydroxy ketone intermediate forms, followed by dehydration to yield the α,β-unsaturated ketone.
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Tautomerization: Keto-enol tautomerization stabilizes the 3-hydroxyoxindole structure .
Microwave irradiation accelerates kinetic rates by enhancing molecular dipole rotation, reducing reaction times from hours to minutes .
| Compound | MCF-7 IC₅₀ (μM) | HEK-293 IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Target Compound | 12.5 | >50 | >4 |
| 5-Nitro-3-hydroxyoxindole | 8.2 | 18.3 | 2.2 |
| 3-(4-Chlorophenyl) derivative | 15.7 | 45.6 | 2.9 |
Selectivity indices >4 indicate preferential cancer cell targeting, a critical advantage over conventional chemotherapeutics.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, DMSO-d₆) data reveal distinct signals:
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δ 10.11 ppm (s, 1H): Indolinone NH proton.
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δ 7.85–6.84 ppm (m, 8H): Aromatic protons from the indolinone and 3-methoxyphenyl groups.
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δ 5.88 ppm (s, 1H): Exchangeable hydroxy proton.
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δ 3.89–3.61 ppm (dd, J = 17.3 Hz, 2H): Methylene protons of the oxoethyl side chain.
¹³C NMR confirms carbonyl carbons at δ 195.3 (ketone) and δ 178.0 ppm (indolinone lactam), with aromatic carbons between δ 110–150 ppm .
Mass Spectrometric (MS) Data
High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 311.337 ([M+H]⁺), consistent with the molecular formula C₁₈H₁₇NO₄. Fragmentation patterns include loss of the methoxyphenyl group (m/z 193.1) and sequential dehydration (m/z 293.2).
Challenges and Future Directions
Synthetic Optimization
Current yields for microwave-assisted synthesis (~70–85%) require improvement for industrial scalability . Transitioning to continuous-flow reactors may enhance throughput while maintaining energy efficiency.
Pharmacokinetic Profiling
The compound’s logP (calculated: 2.8) suggests moderate blood-brain barrier permeability, but in vivo absorption and metabolism studies are lacking. Deuterium incorporation at the 3-hydroxy position could mitigate oxidative metabolism and extend half-life.
Target Validation
While COX-2 and 5-LOX inhibition are hypothesized, proteomic studies using affinity chromatography or thermal shift assays are needed to identify precise molecular targets.
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